

Characterization of 4'-Nitrobenzanilide: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4'-Nitrobenzanilide

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This guide provides a detailed characterization of **4'-Nitrobenzanilide** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis with unsubstituted Benzanilide, highlighting the influence of the electron-withdrawing nitro group on the chemical environment of the molecule. The data presented is supported by established experimental protocols for robust and reproducible NMR analysis.

Comparative ^1H NMR Data

The ^1H NMR spectrum of **4'-Nitrobenzanilide** shows distinct shifts in the proton signals compared to Benzanilide, particularly in the aniline ring. The electron-withdrawing nature of the nitro group at the 4'-position causes a significant downfield shift of the protons on that ring (H-2', H-3', H-5', H-6'), indicating a decrease in electron density.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4'-Nitrobenzanilide	NH	~10.5	singlet	-
	H-2', H-6'	~8.3	doublet	~9.0
	H-3', H-5'	~7.9	doublet	~9.0
	H-2, H-6	~7.9	doublet	~7.5
	H-3, H-5	~7.5	triplet	~7.5
	H-4	~7.6	triplet	~7.5
Benzanilide	NH	~8.0	singlet	-
	H-2', H-6'	~7.6	doublet	~7.8
	H-3', H-5'	~7.3	triplet	~7.8
	H-4'	~7.1	triplet	~7.4
	H-2, H-6	~7.9	doublet	~7.5
	H-3, H-5	~7.5	triplet	~7.5
	H-4	~7.4	triplet	~7.4

Comparative ^{13}C NMR Data

The ^{13}C NMR data further illustrates the electronic effects of the nitro group. The carbons of the nitro-substituted ring in **4'-Nitrobenzanilide** (C-1', C-2', C-3', C-4', C-5', C-6') exhibit notable shifts compared to the corresponding carbons in Benzanilide. The most significant downfield shift is observed for C-4', directly attached to the nitro group, and C-1', the ipso-carbon of the aniline ring.

Compound	Carbon	Chemical Shift (δ , ppm)
4'-Nitrobenzanilide	C=O	~166
C-1	~135	
C-2, C-6	~129	
C-3, C-5	~128	
C-4	~132	
C-1'	~145	
C-2', C-6'	~120	
C-3', C-5'	~125	
C-4'	~143	
Benzanilide	C=O	~166
C-1	~135	
C-2, C-6	~129	
C-3, C-5	~127	
C-4	~132	
C-1'	~138	
C-2', C-6'	~121	
C-3', C-5'	~129	
C-4'	~124	

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

- **Sample Weighing:** Accurately weigh 10-20 mg of the solid sample for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide- d_6 , DMSO-d_6). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[\[1\]](#)
- **Dissolution:** Gently agitate the vial to ensure complete dissolution of the sample. Sonication can be used if the sample is not readily soluble.
- **Filtration and Transfer:** To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

- **Instrumentation:** A standard NMR spectrometer (e.g., Bruker, Jeol) equipped with a 5 mm probe is used.
- **Locking and Shimming:** The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed for ^{13}C NMR to obtain singlets for each unique carbon atom. A wider spectral width (around 220 ppm) is necessary.

Due to the lower natural abundance of ^{13}C , a larger number of scans (typically 128 or more) and a longer acquisition time are required.

Visualization of 4'-Nitrobenzanilide Structure and Key Correlations

The following diagram illustrates the molecular structure of **4'-Nitrobenzanilide** with atom numbering corresponding to the NMR data tables.

Structure of **4'-Nitrobenzanilide** with atom numbering.

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References

- 1. organomation.com [organomation.com]
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